molecular formula C11H6BrNO B12859899 2-Bromonaphtho[2,1-d]oxazole

2-Bromonaphtho[2,1-d]oxazole

Cat. No.: B12859899
M. Wt: 248.07 g/mol
InChI Key: QJFVGHCEHUFZOK-UHFFFAOYSA-N
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Description

2-Bromonaphtho[2,1-d]oxazole is a heterocyclic compound that features a bromine atom attached to a naphtho[2,1-d]oxazole core. This compound is part of the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromonaphtho[2,1-d]oxazole typically involves the reaction of naphthols with amines in the presence of an oxidizing agent such as TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl). This method is known for its functional group tolerance and efficiency . The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromonaphtho[2,1-d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride

Properties

Molecular Formula

C11H6BrNO

Molecular Weight

248.07 g/mol

IUPAC Name

2-bromobenzo[g][1,3]benzoxazole

InChI

InChI=1S/C11H6BrNO/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H

InChI Key

QJFVGHCEHUFZOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=N3)Br

Origin of Product

United States

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